(1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine
Description
(1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine is a chiral diamine compound featuring a benzene ring substituted with a bromine atom at the 3-position and a methoxy group at the 5-position, attached to an ethane-1,2-diamine backbone.
The bromine atom enhances electrophilic reactivity, making the compound a candidate for cross-coupling reactions, while the methoxy group contributes electron-donating effects, influencing solubility and steric interactions. Its molecular formula is C₉H₁₂BrN₂O, with a molecular weight of 259.11 g/mol (estimated from analogous compounds in and ).
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-5-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13BrN2O/c1-13-8-3-6(9(12)5-11)2-7(10)4-8/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1 |
InChI Key |
AKDYOFCPDZIMHM-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H](CN)N)Br |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CN)N)Br |
Origin of Product |
United States |
Biological Activity
(1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related case studies.
Chemical Structure and Properties
The compound features a bromo-substituted aromatic ring and an ethane-1,2-diamine moiety. The presence of bromine and methoxy groups enhances its reactivity and potential interactions with biological targets. Its molecular formula is , with a molecular weight of approximately 245.12 g/mol.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Properties : Similar compounds have shown significant anticancer effects through apoptosis induction in cancer cells.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
- Antimicrobial Activity : It may possess antimicrobial properties due to its structural features that enhance membrane permeability.
The biological activity of this compound is thought to arise from its ability to interact with specific enzymes and receptors. The bromo and methoxy substituents likely facilitate binding to these targets, influencing various biochemical pathways.
Interaction Studies
Interaction studies using techniques such as molecular docking and enzyme inhibition assays are crucial for understanding how this compound behaves in biological systems. These studies suggest that the compound may act on multiple pathways, potentially affecting cell signaling and metabolic processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally similar compounds. Here are notable findings:
These compounds highlight the structure-activity relationships that inform the design of new therapeutics based on this compound.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Bromination : Introduction of the bromine atom at the 3-position.
- Methoxylation : Addition of the methoxy group at the 5-position.
- Amine Formation : Coupling with ethane-1,2-diamine to form the final product.
These synthetic routes allow for the production of the compound in a laboratory setting for further research into its properties.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 3-bromo-5-methoxy substitution in the target compound provides a para-methoxy group relative to bromine, which may stabilize intermediates in synthetic pathways compared to ortho-substituted analogues .
- Stereochemical Influence : The (1S) configuration in the target compound and its analogues (e.g., ) is crucial for enantioselective applications, such as asymmetric catalysis or receptor binding .
Physicochemical Properties
- Thermal Stability : Bromine and methoxy substituents may confer higher thermal stability compared to fluoro- or chloro-analogues, as seen in related compounds () .
Preparation Methods
Preparation of the Aromatic Intermediate: 3-Bromo-5-methoxyphenyl Derivatives
One key precursor is the 3-bromo-5-methoxy substituted aromatic compound, which can be prepared by selective bromination and methoxylation reactions.
These methods highlight the importance of regioselective bromination and methoxylation to obtain the desired substitution pattern on the aromatic ring.
Installation of the Ethane-1,2-diamine Side Chain
The ethane-1,2-diamine moiety is introduced via reduction or substitution reactions on appropriate precursors, often involving chiral resolution or asymmetric synthesis to obtain the (1S) enantiomer.
These approaches emphasize the need for controlled stereochemistry during the diamine installation.
Purification and Characterization
Purification typically involves chromatographic techniques such as silica gel column chromatography, recrystallization, and chiral HPLC to ensure enantiomeric purity. Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm structure.
- Mass spectrometry (MS) for molecular weight confirmation.
- Melting point determination.
- Optical rotation measurements for stereochemistry confirmation.
Summary Table of Preparation Methods
Research Findings and Notes
- The presence of both bromine and methoxy substituents influences the regioselectivity and reactivity during synthesis, requiring careful control of reaction conditions to avoid side reactions.
- Reduction of diimine intermediates with lithium aluminum hydride is a high-yielding and stereoselective method for obtaining ethane-1,2-diamines with defined stereochemistry.
- The use of chiral catalysts or resolution techniques is essential to obtain the (1S) enantiomer, which is biologically relevant and may exhibit distinct pharmacological properties compared to the (1R) enantiomer.
- Purification by chromatography and recrystallization is necessary to ensure chemical and enantiomeric purity, critical for downstream applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
